1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its complex structure, which includes a benzo-oxazepine ring system and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo-oxazepine ring system: This can be achieved through the cyclization of a suitable precursor, such as a substituted aniline, with a carbonyl compound under acidic or basic conditions.
Introduction of the naphthalene moiety: This step involves the reaction of the benzo-oxazepine intermediate with a naphthalene derivative, often through a nucleophilic substitution reaction.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or the reduction of the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(phenylmethyl)urea
- 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(benzyl)urea
Comparison: Compared to similar compounds, 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalene moiety. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other related compounds.
Properties
IUPAC Name |
1-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)14-29-20-11-10-17(12-19(20)26-21(23)27)25-22(28)24-13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12H,13-14H2,1-2H3,(H,26,27)(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPSOQNEABYWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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